molecular formula C24H26N2 B5466741 1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine

1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine

Cat. No.: B5466741
M. Wt: 342.5 g/mol
InChI Key: RTQYGNKUSROPJC-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine is an organic compound with the molecular formula C24H26N2 It is a derivative of imidazolidine, featuring phenyl and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylamine with benzaldehyde to form an imine intermediate, which is then reduced to the corresponding imidazolidine using a reducing agent such as sodium borohydride . The reaction conditions typically include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10 to 25°C.

    Substitution: Nucleophiles such as halides or amines; solvents like dichloromethane or toluene; temperatures ranging from 0-100°C.

Major Products Formed

    Oxidation: Imidazolidinones

    Reduction: Amine derivatives

    Substitution: Various substituted imidazolidines

Scientific Research Applications

1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
  • 1,3-Diphenylimidazolidine
  • 2,4,6-Trimethylphenylimidazolidine

Uniqueness

1,3-Diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and trimethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-diphenyl-2-(2,4,6-trimethylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2/c1-18-16-19(2)23(20(3)17-18)24-25(21-10-6-4-7-11-21)14-15-26(24)22-12-8-5-9-13-22/h4-13,16-17,24H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQYGNKUSROPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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